Anlotinib dihydrochloride

Description

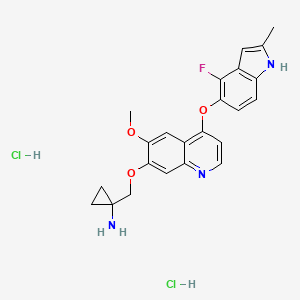

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKQNIPIXQZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360460-82-7 | |

| Record name | Anlotinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catequentinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Anlotinib Dihydrochloride

Receptor Tyrosine Kinase (RTK) Inhibition Profile

Anlotinib (B1662124) dihydrochloride (B599025) is a novel, orally administered small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its mechanism of action is centered on the simultaneous blockade of several signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis, the process of forming new blood vessels. By inhibiting these key RTKs, anlotinib exerts a broad-spectrum anti-tumor effect.

A primary component of anlotinib's action is its potent inhibition of vascular endothelial growth factor receptors (VEGFRs). The VEGFR signaling pathway is a critical regulator of angiogenesis, and its blockade is a key strategy in cancer therapy. Anlotinib targets multiple receptors within this family, leading to a comprehensive suppression of tumor blood vessel formation.

Anlotinib effectively inhibits VEGFR-1 (also known as Flt-1). This receptor is involved in the recruitment and mobilization of endothelial progenitor cells from the bone marrow and plays a role in endothelial cell migration. By inhibiting VEGFR-1, anlotinib contributes to the disruption of the tumor's vascular network development.

The most critical target for anlotinib's anti-angiogenic effects is considered to be VEGFR-2, also known as Kinase Insert Domain-Containing Receptor (KDR). VEGFR-2 is the main mediator of the mitogenic, chemotactic, and survival signals that VEGF-A induces in endothelial cells. Anlotinib demonstrates highly potent inhibition of VEGFR-2, with studies reporting a half-maximal inhibitory concentration (IC50) as low as 0.2 nmol/L. This potent blockade of VEGFR-2 phosphorylation effectively shuts down the downstream signaling cascade, leading to a strong inhibition of angiogenesis.

Beyond its effects on the VEGFR family, anlotinib is also a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway. The FGFR family, consisting of four main receptors (FGFR1-4), plays a significant role in cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway is a known driver in numerous cancers.

Anlotinib has been shown to be a strong inhibitor of FGFR1. Aberrant FGFR1 signaling, often due to gene amplification or mutations, can promote tumor cell proliferation and angiogenesis, making it a key therapeutic target. Research has determined the IC50 of anlotinib against FGFR1 to be 1.5 nmol/L, confirming its potent activity against this receptor and underscoring its multi-targeted mechanism of action.

Inhibitory Activity of Anlotinib Dihydrochloride

The following table summarizes the half-maximal inhibitory concentrations (IC50) of anlotinib against key receptor tyrosine kinases, illustrating its high potency.

| Target Kinase | IC50 (nmol/L) |

| VEGFR-2 (KDR) | 0.2 |

| VEGFR-3 | 0.7 |

| FGFR1 | 1.5 |

FGFR3 Inhibition

Platelet-Derived Growth Factor Receptors (PDGFRs) Inhibition

Anlotinib is also an inhibitor of platelet-derived growth factor receptors (PDGFRs), which are key regulators of cell growth and division. frontiersin.orgnih.gov The compound targets both PDGFR-α and PDGFR-β. nih.gov

The inhibitory effect of anlotinib on Platelet-Derived Growth Factor Receptor-β (PDGFR-β) is well-documented. In vitro kinase inhibition assays have determined the IC50 value of anlotinib for PDGFR-β to be 115.0 nM. nih.govcymitquimica.comselleckchem.comcaymanchem.com Cellular studies have further demonstrated this activity; anlotinib was shown to inhibit the PDGF-BB-stimulated phosphorylation of PDGFR-β, as well as its downstream signaling proteins AKT and ERK, in U-87MG glioblastoma cells. nih.gov Preclinical research confirms that anlotinib inhibits cell migration induced by PDGF-BB and suppresses the activation of PDGFRβ, contributing to its anti-angiogenic effects. nih.gov

PDGFR-α Inhibition

c-Kit Receptor Inhibition

Anlotinib demonstrates potent inhibitory activity against the c-Kit receptor, also known as the stem cell factor receptor. nih.govnih.govdovepress.com In vitro kinase assays have established an IC50 value of 14.8 nM for anlotinib's inhibition of c-Kit. nih.govcymitquimica.comselleckchem.comcaymanchem.com This inhibitory action has been observed at the cellular level, where anlotinib was found to block the Stem Cell Factor (SCF-1)-stimulated phosphorylation of c-Kit and its downstream effectors AKT and ERK in Mo7e cells. nih.gov This high selectivity and potent inhibition of the c-Kit receptor are integral to anlotinib's dual function of controlling tumor capillary regeneration and interfering with the biological functions of tumor cells. nih.govdovepress.com

Table 2: Anlotinib Inhibitory Concentration on PDGFR and c-Kit

Target IC50 Value (nM) Reference PDGFR-β 115.0 [1, 2, 3, 10] c-Kit 14.8 [1, 2, 3, 10]

Table of Mentioned Compounds

RET Receptor Inhibition

Anlotinib is recognized as an inhibitor of the RET (rearranged during transfection) proto-oncogene. spandidos-publications.comfrontiersin.org The RET receptor is a tyrosine kinase that, when constitutively activated through mutation or fusion, becomes a potent oncogenic driver in various cancers, including certain types of thyroid and lung cancer. patsnap.comnih.gov Anlotinib's blockade of RET phosphorylation interferes with the signaling pathways that promote the growth and survival of cancer cells dependent on this receptor. nih.goversnet.org

c-MET Receptor Inhibition

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is another key target of Anlotinib. wiley.comnih.gov Overexpression and activation of c-MET are implicated in tumor growth, invasion, and metastasis in a variety of malignancies, including osteosarcoma and colorectal cancer. nih.govjcancer.org Preclinical studies have demonstrated that Anlotinib effectively suppresses the phosphorylation of both VEGFR2 and c-MET. wiley.comnih.gov This dual inhibition is significant, as it can block hepatocyte growth factor (HGF)-induced cell migration and invasion. nih.gov In models of anaplastic thyroid carcinoma, Anlotinib has been shown to downregulate the protein expression of phosphorylated c-MET, suggesting that its therapeutic effect may be partly mediated by altering the invasive properties of cancer cells through the inhibition of the c-MET signaling pathway. researchgate.net

Inhibition of Other Receptor Tyrosine Kinases (e.g., Ephrin, FLT3, TRKs)

Anlotinib's inhibitory profile extends to a broader range of RTKs, contributing to its wide-ranging anti-tumor activity.

Ephrin (Eph) Receptors: Research indicates that Anlotinib can inhibit the EphA2 receptor. nih.govresearchgate.net The Ephrin receptors and their ligands are involved in various cellular processes, including cell adhesion, migration, and angiogenesis. Upregulation of EphA2 has been observed in radioresistant esophageal cancer cells, and Anlotinib has been shown to downregulate its expression, thereby suppressing angiogenesis and resensitizing these cells to radiotherapy. researchgate.net The up-regulation of Ephrin-A1 has also been noted as a potential resistance mechanism to VEGFR2 inhibitors, a pathway that Anlotinib's broader targeting profile may help to overcome. frontiersin.org

FMS-like Tyrosine Kinase 3 (FLT3): Anlotinib has been identified as an inhibitor of FLT3. nih.govresearchgate.net Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov By targeting FLT3, Anlotinib presents a potential therapeutic strategy for leukemias driven by this mutation. researchgate.net

Tropomyosin Receptor Kinases (TRKs): The neurotrophic receptor kinases (TRKA, TRKB, TRKC) are also inhibited by Anlotinib. nih.gov These receptors are involved in neuronal development and have been identified as oncogenic drivers in various cancers when they are part of gene fusion events. tandfonline.com Specifically, the cross-talk between cancer cells and cancer-associated fibroblasts (CAFs) can lead to acquired resistance to Anlotinib in gastric cancer, a process mediated by the BDNF/TrkB signaling pathway. nih.gov Inhibiting TrkB has been shown to reverse this resistance. nih.gov

Potential Inhibition of Investigational Kinase Targets

Beyond the well-established targets, Anlotinib has shown inhibitory activity against several investigational kinase targets, further broadening its therapeutic potential.

Aurora-B Kinase: Anlotinib has been shown to inhibit Aurora-B kinase. ersnet.orgwiley.comscispace.com This kinase is a key regulator of mitosis, and its inhibition can lead to defects in cell division and subsequent apoptosis. aacrjournals.org Research in medullary thyroid carcinoma (MTC) suggests that overexpression of USP18 can lead to Anlotinib resistance by increasing the stability of Aurora B kinase. aacrjournals.orgresearchgate.net Combining Anlotinib with an Aurora B kinase inhibitor has been proposed as a strategy to overcome this resistance. aacrjournals.org

Colony-Stimulating Factor 1 Receptor (CSF1R): Anlotinib also targets CSF1R (also known as c-FMS). ersnet.orgwiley.comscispace.com CSF1R plays a crucial role in the regulation, differentiation, and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. By inhibiting CSF1R, Anlotinib may modulate the tumor microenvironment to be less supportive of tumor progression. acs.org

Discoidin Domain Receptor 1 (DDR1): DDR1, a receptor tyrosine kinase that is activated by collagen, is another investigational target of Anlotinib. ersnet.orgwiley.comscispace.com DDR1 is involved in cell adhesion, migration, and proliferation. Its inhibition by Anlotinib could contribute to the drug's anti-metastatic effects. nih.gov

Modulation of Intracellular Signaling Pathways

The inhibition of various RTKs by Anlotinib leads to the downstream modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and angiogenesis.

ERK Signaling Pathway Modulation

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell growth and division. Anlotinib has been shown to suppress the activation of downstream ERK signaling. nih.govmdpi.comfrontiersin.org By inhibiting the activation of upstream receptors like VEGFR2, PDGFRβ, and FGFR1, Anlotinib effectively blocks the signal transduction to ERK. frontiersin.orgnih.gov This inhibition of ERK phosphorylation has been observed in various cancer models and is considered a key mechanism of Anlotinib's anti-angiogenic and anti-proliferative effects. nih.govnih.gov In preclinical studies, the anti-angiogenic activity of Anlotinib, mediated through ERK suppression, was found to be more potent than that of other TKIs like sunitinib (B231) and sorafenib (B1663141). mdpi.comfrontiersin.org

PI3K/AKT Signaling Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another crucial cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. biorxiv.orgnih.gov Anlotinib has been demonstrated to effectively inactivate the PI3K/AKT pathway. biorxiv.orgresearchgate.net Transcriptomic analysis in esophageal cancer cells treated with Anlotinib revealed that the PI3K/Akt signaling pathway was the most significantly negatively enriched pathway. nih.gov

Studies have shown that Anlotinib can reduce the phosphorylation of AKT, a key downstream effector of PI3K. researchgate.net This inhibition of PI3K and p-AKT activity has been linked to the induction of apoptosis in drug-resistant colorectal cancer cells. biorxiv.org Furthermore, in intrahepatic cholangiocarcinoma cells, Anlotinib has been shown to restrain the PI3K/AKT signaling pathway by inhibiting the phosphorylation of VEGFR2. researchgate.net In the context of Anlotinib resistance in medullary thyroid carcinoma, the overexpressed protein USP18 has been found to activate the PI3K/AKT pathway by stabilizing Aurora B kinase. aacrjournals.orgresearchgate.net This highlights the intricate interplay between different signaling pathways and resistance mechanisms.

| Receptor/Pathway | Mechanism of Anlotinib Action | Key Research Findings | References |

| RET Receptor | Inhibition of phosphorylation | Blocks signaling pathways promoting growth and survival in RET-dependent cancers. | spandidos-publications.com, frontiersin.org |

| c-MET Receptor | Suppression of phosphorylation | Inhibits HGF-induced cell migration and invasion; downregulates p-MET in anaplastic thyroid carcinoma. | wiley.com, nih.gov, researchgate.net |

| Ephrin Receptors | Inhibition of EphA2 | Downregulates EphA2 expression in radioresistant esophageal cancer, suppressing angiogenesis. | nih.gov, researchgate.net |

| FLT3 | Inhibition of kinase activity | Potential therapeutic strategy for FLT3-mutated acute myeloid leukemia. | researchgate.net, nih.gov |

| TRK Receptors | Inhibition of TrkB | Can reverse acquired resistance in gastric cancer mediated by the BDNF/TrkB pathway. | nih.gov |

| Aurora-B Kinase | Inhibition of kinase activity | Inhibition can lead to mitotic defects; its stabilization is linked to Anlotinib resistance. | wiley.com, scispace.com, aacrjournals.org |

| CSF1R (c-FMS) | Inhibition of kinase activity | May modulate the tumor microenvironment by targeting tumor-associated macrophages. | wiley.com, scispace.com, ersnet.org |

| DDR1 | Inhibition of kinase activity | May contribute to anti-metastatic effects by interfering with collagen-activated signaling. | wiley.com, scispace.com, nih.gov |

| ERK Signaling | Suppression of downstream ERK phosphorylation | A key mechanism for anti-angiogenic and anti-proliferative effects. | mdpi.com, nih.gov, frontiersin.org |

| PI3K/AKT Signaling | Inactivation of the pathway, reduction of p-AKT | Induces apoptosis in cancer cells and is a major pathway modulated by Anlotinib. | biorxiv.org, researchgate.net, nih.gov, researchgate.net |

RAS/MAPK Signaling Pathway Modulation

This compound exerts its influence on tumor cell growth and proliferation by modulating key signaling cascades, including the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This pathway is a critical downstream effector of multiple receptor tyrosine kinases (RTKs) that Anlotinib targets, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). nih.govfrontiersin.org By inhibiting the activation of these receptors, Anlotinib effectively blocks the transmission of oncogenic signals to the RAS/MAPK pathway. nih.govfrontiersin.orgresearchgate.net

Preclinical studies have demonstrated that Anlotinib's mechanism involves the inhibition of the downstream Extracellular signal-Regulated Kinase (ERK) signaling pathway, a central component of the MAPK cascade. frontiersin.org The suppression of ERK activation is a direct consequence of blocking VEGFR2, PDGFRβ, and FGFR1 phosphorylation. frontiersin.orgfrontiersin.org This interruption of the signaling flow from the cell surface receptors to the intracellular MAPK machinery is a key mechanism by which Anlotinib suppresses tumor cell proliferation. researchgate.netresearchgate.net

PLCγ/PKC Signaling Pathway Modulation

In addition to the RAS/MAPK pathway, Anlotinib also modulates the Phospholipase C gamma (PLCγ)/Protein Kinase C (PKC) signaling cascade. nih.govfrontiersin.org Similar to its effect on the MAPK pathway, this modulation is achieved through the inhibition of upstream RTKs like VEGFR, PDGFR, and FGFR. nih.gov These receptors, upon activation, can recruit and activate PLCγ, which in turn generates second messengers that activate PKC and other downstream effectors, ultimately influencing cell growth and proliferation. nih.govfrontiersin.org

By blocking the initial activation signals at the receptor level, Anlotinib prevents the subsequent activation of the PLCγ/PKC pathway. nih.govfrontiersin.org This multi-pathway inhibition underscores Anlotinib's broad mechanism of action, contributing to its ability to suppress tumor growth. nih.govresearchgate.netresearchgate.net

JAK2/STAT3/VEGFA Signaling Pathway Modulation

A significant mechanism of Anlotinib's action involves the targeted inhibition of the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3)/Vascular Endothelial Growth Factor A (VEGFA) signaling axis. nih.govfrontiersin.orgfrontiersin.org This pathway is crucial for tumor cell survival, proliferation, and angiogenesis. nih.govfrontiersin.org

Research findings indicate that Anlotinib can inhibit the phosphorylation of both JAK2 and STAT3. frontiersin.orgresearchgate.net For instance, in studies on glioblastoma and colorectal cancer cells, Anlotinib treatment led to a reduction in the phosphorylation levels of JAK2 and STAT3, without affecting the total protein levels. frontiersin.orgresearchgate.netnih.gov This inhibition of STAT3 activation subsequently downregulates the expression of its target genes, including VEGFA, a potent pro-angiogenic factor. nih.gov

The anti-tumor effects of Anlotinib are amplified through this pathway. In vitro studies on human lung cancer cells show that Anlotinib suppresses cell viability and induces apoptosis, enhancing its own cytotoxicity and anti-angiogenic effects via the JAK2/STAT3/VEGFA signal. nih.govfrontiersin.orgfrontiersin.orgnih.gov The synergistic effect of Anlotinib with chemotherapy agents like cisplatin (B142131) has also been linked to the inhibition of this pathway in breast cancer cells. frontiersin.org In glioblastoma, Anlotinib was found to restrict cellular proliferation and movement by inhibiting the JAK2/STAT3/VEGFA pathway. nih.gov

| Cell Type | Finding | Reference |

|---|---|---|

| Glioblastoma Cells | Inhibited JAK2/STAT3/VEGFA signaling pathway. | nih.gov |

| Colorectal Cancer Cells | Inhibited phosphorylation of VEGFR, JAK2, and STAT3. | researchgate.net |

| Human Lung Cancer Cells | Enhances cytotoxicity and anti-angiogenesis effects via the JAK2/STAT3/VEGFA signal. | frontiersin.orgfrontiersin.orgnih.gov |

| Breast Cancer Cells | Inhibited phosphorylation levels of VEGFR2, JAK2, and STAT3. | frontiersin.org |

RhoA/Rho-associated Protein Kinase (ROCK) Signaling Pathway Modulation

A novel aspect of Anlotinib's mechanism of action is its ability to modulate the tumor microenvironment by suppressing the Ras homolog family member A (RhoA)/Rho-associated protein kinase (ROCK) signaling pathway. researchgate.netnih.gov This pathway is critically involved in regulating the stiffness of the extracellular matrix (ECM), which can impact tumor growth and drug delivery. researchgate.net

Studies using RNA sequencing and proteomics have revealed that Anlotinib treatment leads to a significant reduction in ECM stiffness. researchgate.netnih.gov This physical change in the tumor microenvironment is linked to Anlotinib's effective suppression of the RhoA/ROCK signaling pathway. xjtu.edu.cn By inhibiting this pathway, Anlotinib induces a loosening of the tumor tissue structure, which is associated with decreased interstitial fluid pressure and solid tumor pressure. nih.gov This modulation not only has direct anti-tumor implications but also potentially enhances the delivery and retention of co-administered anti-tumor drugs. researchgate.net

Cellular and Subcellular Effects

Angiogenesis Inhibition Mechanisms

A primary and extensively documented effect of Anlotinib is its potent inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. jomh.orgpatsnap.com Anlotinib targets multiple key drivers of angiogenesis, primarily by acting as a multi-target RTK inhibitor. patsnap.comnih.gov

The principal targets include VEGFR-1, -2, and -3. nih.govnih.gov Anlotinib binds with high selectivity to the ATP binding pocket of VEGFR2, inhibiting its kinase activity with an IC50 value of less than 1 nmol/L. frontiersin.org This blockade prevents VEGF-induced signaling, which is critical for endothelial cell proliferation, migration, and survival. frontiersin.orgspringermedizin.de Preclinical studies have confirmed that Anlotinib inhibits VEGF-induced cell migration and the formation of capillary-like tubes in human umbilical vein endothelial cells (HUVECs). frontiersin.org

Beyond the VEGFR family, Anlotinib also potently inhibits FGFRs (1-4) and PDGFRs (α and β). nih.govnih.gov This simultaneous inhibition of multiple pro-angiogenic pathways means Anlotinib can effectively shut down angiogenesis driven by different growth factors like FGF-2 and PDGF-BB. frontiersin.orgspringermedizin.de This comprehensive blockade gives Anlotinib a potential advantage over more selective anti-angiogenic agents, as it is less likely to be circumvented by the activation of alternative signaling pathways. dovepress.com In vivo, Anlotinib treatment has been shown to reduce blood vessel density in tumor models. frontiersin.org A novel anti-angiogenesis mechanism has also been reported where Anlotinib inhibits the expression of C-C Motif Chemokine Ligand 2 (CCL2) in non-small cell lung cancer models. researchgate.net

| Target Receptor Family | Specific Receptors Inhibited | Reference |

|---|---|---|

| Vascular Endothelial Growth Factor Receptors (VEGFR) | VEGFR1, VEGFR2, VEGFR3 | nih.govnih.gov |

| Fibroblast Growth Factor Receptors (FGFR) | FGFR1, FGFR2, FGFR3, FGFR4 | nih.govnih.gov |

| Platelet-Derived Growth Factor Receptors (PDGFR) | PDGFRα, PDGFRβ | nih.govnih.gov |

| Other Related Targets | c-Kit, Ret | nih.gov |

Suppression of Endothelial Cell Proliferation (e.g., HUVECs)

A primary mechanism of anlotinib is the potent inhibition of endothelial cell proliferation, a critical step in angiogenesis. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated anlotinib's high efficacy. It selectively inhibits VEGF-stimulated HUVEC proliferation with a half-maximal inhibitory concentration (IC₅₀) value of 0.2 nM. nih.govresearchgate.net This potency is significantly greater than that of other well-known TKIs like sunitinib and sorafenib. nih.gov The selectivity of anlotinib is highlighted by its much lower potency against HUVEC proliferation stimulated by fetal bovine serum (FBS), which contains a mixture of growth factors. nih.gov This indicates a specific and strong inhibitory effect on the VEGFR-dependent signaling pathway that governs endothelial cell proliferation. nih.govmdpi.com The core of this activity lies in its ability to selectively bind to the ATP-binding pocket of VEGFR-2, inhibiting its tyrosine kinase activity with an IC₅₀ of less than 1 nmol/L. frontiersin.orgnih.govmdpi.comnih.gov

Table 1: Comparative IC₅₀ Values for Inhibition of VEGF-Stimulated HUVEC Proliferation

| Compound | IC₅₀ (μmol/L) | Reference |

|---|---|---|

| Anlotinib | 0.0002 | nih.gov |

| Sunitinib | 0.0185 | nih.gov |

| Sorafenib | 0.195 | nih.gov |

Inhibition of Endothelial Cell Migration

Anlotinib effectively curtails the migration of endothelial cells, another fundamental process in the formation of new blood vessels. patsnap.com In Transwell assays, anlotinib demonstrated a concentration-dependent inhibition of VEGF-stimulated HUVEC migration, with a reported IC₅₀ value of 0.1 nmol/L. nih.govcymitquimica.comcaymanchem.com Further studies have shown that it also impedes cell migration induced by a combination of key pro-angiogenic factors, including VEGF, PDGF-BB, and FGF-2. nih.govresearchgate.netnih.gov The inhibitory effect of anlotinib extends to human lymphatic endothelial cells (hLECs), where it has been shown to block cell migration, suggesting a role in suppressing lymphangiogenesis as well. cancerbiomed.org

Abrogation of Capillary-like Tube Formation

The formation of three-dimensional capillary-like structures by endothelial cells is a hallmark of angiogenesis, and anlotinib potently disrupts this process. patsnap.com In vitro studies using Matrigel have shown that anlotinib inhibits the ability of HUVECs to form these tubular networks in a dose-dependent manner. nih.govresearchgate.netmdpi.com At a concentration of 100 nmol/L, the formation of enclosed tubes was almost completely prevented. nih.gov This inhibitory action is observed in response to various stimuli, including FBS and a cocktail of pro-angiogenic factors (VEGF/PDGF-BB/FGF-2). nih.govcymitquimica.comnih.gov The mechanism also applies to lymphatic vessels, as anlotinib has been found to block the capillary tube formation of hLECs. cancerbiomed.org

Suppression of Microvessel Growth from Explants

Anlotinib's anti-angiogenic activity has been further confirmed in ex vivo models that closely mimic the physiological process of angiogenesis. In the rat aortic ring assay, anlotinib significantly inhibited the sprouting of microvessels from aortic explants. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This model recapitulates several key stages of angiogenesis, including endothelial cell proliferation, migration, and differentiation. nih.gov Similarly, in the chicken chorioallantoic membrane (CAM) assay, anlotinib effectively suppressed the formation of new blood vessels. caymanchem.comnih.gov

Reduction of Tumor Vascular Density in Preclinical Models

Consistent with its in vitro and ex vivo effects, anlotinib has been shown to significantly reduce the density of blood vessels within tumors in various preclinical animal models. nih.govnih.govmdpi.comnih.gov Immunohistochemical analysis using the endothelial cell marker CD31 has quantified this effect. In a human colon cancer SW620 xenograft model, oral administration of anlotinib led to a dose-dependent decrease in microvessel density. nih.gov The reduction in tumor vascularity directly limits the supply of oxygen and nutrients to the tumor, thereby inhibiting its growth. mdpi.com

Table 2: Effect of Anlotinib on Microvessel Density in a SW620 Xenograft Model

| Treatment (Dose) | Inhibition of Microvessel Density (%) | Reference |

|---|---|---|

| Anlotinib (0.75 mg/kg) | 48.9 | nih.gov |

| Anlotinib (1.5 mg/kg) | 76.3 | nih.gov |

| Anlotinib (3 mg/kg) | 91.2 | nih.gov |

| Sunitinib (50 mg/kg) | 63.6 | nih.gov |

Tumor Vascular Normalization

Beyond simply reducing vessel density, anlotinib can induce tumor vascular normalization. patsnap.com Tumor blood vessels are typically abnormal, chaotic, and leaky, which can impair the delivery of therapeutic agents. Anlotinib helps to prune the abnormal vasculature and create a more normalized vessel network. nih.govfrontiersin.org This normalization is characterized by reduced vessel density but increased vascular perfusion. frontiersin.org Effective low-dose anlotinib treatments have been shown to induce durable tumor vascular normalization. frontiersin.orgresearchgate.net This effect can transform the tumor microenvironment from an immunosuppressive state to one that is more favorable for immune cell infiltration and activity, thereby enhancing the efficacy of other cancer therapies. maxapress.comnih.gov

Inhibition of CCL2 Expression in Angiogenesis

A novel aspect of anlotinib's anti-angiogenic mechanism is its ability to inhibit the expression of Chemokine (C-C motif) ligand 2 (CCL2). qdcxjkg.comnih.gov CCL2 is a chemokine known to promote angiogenesis and is associated with poor prognosis in some cancers. qdcxjkg.com Studies have demonstrated that anlotinib treatment leads to a significant downregulation of CCL2 transcription and secretion from cancer cells. qdcxjkg.com In non-small cell lung cancer (NSCLC) models, anlotinib administration markedly decreased CCL2 levels in both the tumor tissue and serum. qdcxjkg.com This reduction in CCL2 is believed to contribute to anlotinib's anti-angiogenic effects, potentially by inhibiting the CCL2-MMP9 signaling axis. qdcxjkg.comsci-hub.se Research also indicates that anlotinib can suppress the expression of other chemokines involved in angiogenesis, such as CCL20. nih.gov

Induction of Programmed Cell Death (Apoptosis) in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell types. imrpress.compatsnap.compatsnap.com This is a crucial mechanism for its anti-tumor activity, as cancer cells are characterized by their ability to evade this natural process. imrpress.com

Studies have demonstrated that anlotinib treatment leads to a significant increase in both early and late-stage apoptotic cells. imrpress.com For instance, in breast cancer cell lines MCF-7 and MDA-MB-231, anlotinib treatment resulted in a notable increase in apoptosis. imrpress.com Similarly, in hypopharyngeal carcinoma Fadu cells and glioblastoma U87 cells, anlotinib promoted apoptosis in a dose-dependent manner. bjorl.orgresearchgate.net

The molecular mechanism behind anlotinib-induced apoptosis involves the regulation of key proteins in the apoptotic pathway. Anlotinib has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. researchgate.netnih.govfarmaciajournal.com This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the apoptotic cascade. In glioblastoma cells, anlotinib treatment led to increased levels of Bax and cleaved caspase-3 and decreased levels of Bcl-2. researchgate.net Similar effects on Bax and other apoptosis-related proteins have been observed in esophageal cancer and pancreatic cancer cells. nih.govfarmaciajournal.com Furthermore, in breast cancer cells, anlotinib treatment resulted in increased levels of cleaved PARP1 and Bak, which are also key markers of apoptosis. imrpress.com

Modulation of Autophagy

Autophagy is a cellular process involving the degradation of cellular components, and its role in cancer is complex, sometimes promoting cell survival and other times contributing to cell death. Anlotinib has been shown to modulate autophagy in cancer cells. imrpress.comnih.gov

In breast cancer cell lines, anlotinib treatment led to an increase in the expression of autophagy-related genes such as LC3B, BECN1, ATG4B, and ATG7. imrpress.com At the protein level, anlotinib increased the ratio of LC3BII to LC3BI and the levels of Beclin-1, while decreasing the levels of p62. imrpress.com The conversion of LC3BI to LC3BII and the degradation of p62 are hallmark features of autophagy induction.

The relationship between anlotinib-induced autophagy and apoptosis appears to be interconnected. In breast cancer cells, the induction of autophagy by anlotinib seems to promote apoptosis. imrpress.comnih.gov When autophagy was inhibited using agents like 3-methyladenine (B1666300) (3-MA) or by silencing BECN1, the apoptotic effects of anlotinib were reduced. imrpress.com This suggests that in this context, autophagy acts as a pro-death mechanism. However, in other cancer types, such as lung cancer, anlotinib-induced autophagy has been suggested to have a cytoprotective effect. imrpress.com

A study on osteosarcoma cells also demonstrated that anlotinib can induce autophagy, as evidenced by an increase in LC3-II puncta and ATG5 expression. nih.govnih.gov Interestingly, inhibiting this anlotinib-induced autophagy was found to enhance the drug's inhibitory effects on cancer cell invasion and migration. scielo.br

Cell Cycle Arrest

Anlotinib has been shown to inhibit cancer cell proliferation by causing cell cycle arrest at different phases, preventing the cells from dividing and multiplying. bjorl.orgnih.gov

In several cancer cell lines, anlotinib treatment has been observed to induce cell cycle arrest. For instance, in hypopharyngeal carcinoma Fadu cells and glioblastoma U87 cells, anlotinib caused an arrest at the G2/M phase of the cell cycle. bjorl.orgresearchgate.net Similarly, in pancreatic cancer PANC-1 cells and ovarian cancer cells, anlotinib induced G2/M phase arrest. farmaciajournal.comiiarjournals.org In contrast, studies on 5-FU-resistant colon cancer cells and esophageal cancer TE-1 cells have shown that anlotinib can induce arrest at the G0/G1 and S phases, respectively. nih.govresearchgate.netbiorxiv.org

The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins. Anlotinib has been found to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. For example, in esophageal cancer cells, anlotinib decreased the levels of cyclin A1, cyclin B1, and CDK1, while increasing the expression of the CDK inhibitor p21. nih.gov In 5-FU-resistant colorectal cancer cells, anlotinib was shown to down-regulate cyclin D1 and CDK4. biorxiv.org

Suppression of Tumor Cell Viability and Proliferation

A primary outcome of the aforementioned mechanisms is the suppression of tumor cell viability and proliferation. Numerous studies across various cancer types have consistently demonstrated the potent inhibitory effect of anlotinib on the growth of cancer cells. imrpress.combjorl.orgfarmaciajournal.comnih.gov

In vitro studies using cell lines from breast cancer, hypopharyngeal carcinoma, esophageal cancer, and ovarian cancer have all shown that anlotinib significantly inhibits cell viability and proliferation in a dose- and time-dependent manner. imrpress.combjorl.orgnih.goviiarjournals.org For example, in breast cancer cell lines MCF-7 and MDA-MB-231, anlotinib suppressed cell viability and reduced the expression of the proliferation marker Ki67. imrpress.comimrpress.com Similarly, in hypopharyngeal cancer Fadu cells, anlotinib was shown to significantly inhibit cell growth. nih.gov

The anti-proliferative effects of anlotinib are not limited to in vitro models. In vivo studies using animal models have also confirmed its efficacy in inhibiting tumor growth. imrpress.com

Below is a table summarizing the observed effects of anlotinib on cell viability and proliferation in different cancer cell lines.

Inhibition of Tumor Cell Invasion and Metastasis

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. Anlotinib has been shown to effectively inhibit these processes. imrpress.combjorl.orgscielo.brnih.gov

One of the key mechanisms by which anlotinib inhibits invasion and metastasis is by targeting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their characteristics and gain mesenchymal properties, which is associated with increased motility and invasiveness. Anlotinib has been shown to reverse this process by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers like N-cadherin and Vimentin. scielo.brjbr-pub.org.cnnih.gov This effect has been observed in osteosarcoma and non-small cell lung cancer cells. scielo.brjbr-pub.org.cnnih.gov

Furthermore, anlotinib has been found to reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. biorxiv.org Studies in colorectal cancer and osteosarcoma have demonstrated the ability of anlotinib to downregulate these MMPs. nih.govbiorxiv.org

The table below provides a summary of the effects of anlotinib on invasion and metastasis in different cancer models.

Potential Induction of Tumor Cell Differentiation (e.g., neuronal-like state)

In addition to its cytotoxic and anti-proliferative effects, anlotinib has shown potential in inducing differentiation in certain cancer cells, causing them to revert to a more mature, less aggressive state. nih.gov

A notable example is in neuroblastoma, where anlotinib treatment has been shown to induce a neuronal-like differentiation. nih.govresearchgate.net This was characterized by neurite outgrowth and changes in the expression of neuronal differentiation markers. nih.gov The study suggested that this differentiation effect may be associated with the downregulation of collapsin response mediator protein 5 (CRMP5). nih.govresearchgate.net Overexpression of CRMP5 was found to reverse the differentiation-inducing effects of anlotinib. nih.govresearchgate.net This potential to induce differentiation represents a novel anti-cancer mechanism for anlotinib. researchgate.net There is also evidence suggesting that neurons within tumors may arise from the re-differentiation of cancer stem cells, and blocking this neural differentiation can inhibit tumor progression. mdpi.com

Modulation of the Tumor Microenvironment and Anti-Tumor Immunity

Studies have indicated that anlotinib can enhance anti-tumor immunity. nih.govd-nb.infowjgnet.com In a mouse model of lung cancer, anlotinib treatment led to an increased infiltration of innate immune cells, such as natural killer (NK) cells and antigen-presenting cells (APCs), including M1-like tumor-associated macrophages (TAMs) and dendritic cells (DCs). nih.gov Concurrently, the percentage of M2-like TAMs, which are generally considered immunosuppressive, was reduced. nih.gov

This modulation of the immune landscape within the tumor suggests that anlotinib can create a more favorable environment for an anti-tumor immune response. This immunomodulatory effect provides a strong rationale for combining anlotinib with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.govd-nb.infodovepress.com Preclinical and clinical studies have shown that the combination of anlotinib with PD-1 blockade can result in synergistic therapeutic benefits in various cancers, including non-small cell lung cancer and gastric adenocarcinoma. nih.govd-nb.info

Reprogramming of the Immunosuppressive Tumor Microenvironment

Anlotinib plays a crucial role in reprogramming the immunosuppressive tumor microenvironment (TME) into an immune-permissive one. researchgate.netnih.gov This transformation is critical for enhancing the efficacy of immunotherapies, such as those targeting the PD-1/PD-L1 axis. nih.govtandfonline.com By normalizing tumor vasculature, anlotinib facilitates the infiltration of immune cells into the tumor, turning "cold" tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors. tandfonline.com This process involves alleviating the immunosuppressive state within the TME, partly through the regulation of immune cells. researchgate.net Studies in neuroblastoma models have shown that anlotinib can reprogram the TME into an immunostimulatory environment, which is a key factor in its anti-tumor activity. nih.gov This reprogramming is not a static event but is dynamically influenced by the normalization of the tumor vasculature. nih.gov

Impact on Lymphocyte and Macrophage Infiltration

Anlotinib significantly influences the infiltration of key immune cells, such as lymphocytes and macrophages, into the tumor. Research has demonstrated that anlotinib treatment leads to an increase in the proportions and densities of tumor-infiltrating CD45+ immune cells, including CD4+ and CD8+ T cells. nih.gov Specifically, in lung cancer models, anlotinib has been shown to induce a CD8+ T cell-dominated TME. nih.gov This is achieved, in part, through the induction of CCL5, a chemokine that mediates the recruitment of CD8+ T cells. nih.gov

Conversely, anlotinib treatment has been associated with a decrease in the proportions of tumor-associated macrophages (TAMs) and neutrophils. nih.govnih.gov This shift in the immune cell landscape from immunosuppressive cell types to effector T cells is a critical component of its anti-tumor efficacy. The normalization of tumor blood vessels by anlotinib directly promotes the adhesion and infiltration of these immune cells. nih.gov

Modulation of Serum Cytokine Levels (e.g., IL-2, IL-4, IL-10, TNF-α, IFN-γ)

Anlotinib has been observed to modulate the levels of various serum cytokines, which are key signaling molecules in the immune system. In clinical studies involving patients with advanced solid tumors, responders to combination therapy with anlotinib and anti-PD-1 antibodies exhibited higher serum levels of IL-2, IL-4, IL-10, TNF-α, and IFN-γ compared to non-responders. researchgate.netfrontiersin.orgresearchgate.net This suggests that anlotinib can promote a favorable cytokine profile that enhances the anti-tumor immune response. researchgate.net

Specifically, in a study on advanced hepatocellular carcinoma, treatment with a combination including anlotinib led to increased post-treatment levels of IL-2, IL-4, IL-10, and IFN-γ, while TNF-α levels were lower. nih.gov The increase in IFN-γ is particularly noteworthy as it plays a critical role in anti-tumor immunity. nih.gov

Table 1: Impact of Anlotinib-Containing Therapy on Serum Cytokine Levels

| Cytokine | Effect in Responders | Source |

|---|---|---|

| IL-2 | Higher | researchgate.netfrontiersin.orgresearchgate.net |

| IL-4 | Higher | researchgate.netfrontiersin.orgresearchgate.net |

| IL-10 | Higher | researchgate.netfrontiersin.orgresearchgate.net |

| TNF-α | Higher | researchgate.netfrontiersin.orgresearchgate.net |

| IFN-γ | Higher | researchgate.netfrontiersin.orgresearchgate.net |

Alteration of Extracellular Matrix (ECM) Expression and Stiffness

Anlotinib has been shown to modulate the expression of components of the extracellular matrix (ECM), leading to a significant reduction in ECM stiffness. nih.govresearchgate.net Through RNA sequencing and proteomic analysis, it was discovered that anlotinib treatment alters the expression of genes and proteins associated with the ECM. nih.gov This includes the decreased expression of F-actin, TGF-β1, and collagen I. nih.gov The stiffness of the ECM is a critical factor that influences the physical characteristics of tumor tissue. nih.gov By reducing ECM stiffness, anlotinib can create a more permissive environment for the delivery and retention of anti-cancer agents. nih.gov This effect is mediated, at least in part, through the suppression of the RhoA/ROCK signaling pathway. nih.govresearchgate.net

Reduction of Interstitial Fluid Pressure and Tumor Solid Pressure

A key consequence of anlotinib's effect on the tumor microenvironment is the reduction of interstitial fluid pressure (IFP) and tumor solid pressure. nih.govresearchgate.net In mouse models with A549 and PC-9 tumors, anlotinib treatment resulted in significant decreases in IFP by 42% and 49%, respectively. nih.gov Similarly, tumor solid pressure was reduced by 46% and 59% in these models. nih.gov This reduction in physical pressures within the tumor is associated with a loosening of the tumor tissue structure. nih.govresearchgate.net By alleviating these pressures, anlotinib can improve the distribution and retention of drugs within the tumor, further enhancing its therapeutic efficacy. nih.gov

Table 2: Reduction in Tumor Physical Pressures by Anlotinib

| Tumor Model | Metric | Reduction | Source |

|---|---|---|---|

| A549 | Interstitial Fluid Pressure (IFP) | 42% | nih.gov |

| PC-9 | Interstitial Fluid Pressure (IFP) | 49% | nih.gov |

| A549 | Tumor Solid Pressure | 46% | nih.gov |

| PC-9 | Tumor Solid Pressure | 59% | nih.gov |

Preclinical Efficacy Studies of Anlotinib Dihydrochloride

In Vitro Anti-Tumor Activity Across Malignancies

Anlotinib (B1662124) has been shown to inhibit multiple receptor tyrosine kinases involved in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), c-Kit, and Ret. nih.govmdpi.comspandidos-publications.comfrontiersin.orgresearchgate.net Its mechanism of action involves blocking these signaling pathways, thereby suppressing tumor cell proliferation and angiogenesis. frontiersin.orgfrontiersin.org

Lung Cancer Cell Lines

In preclinical studies, anlotinib has shown potent activity against non-small cell lung cancer (NSCLC) cell lines. It inhibits cell viability and induces apoptosis in human lung cancer cells. nih.govspandidos-publications.comfrontiersin.orgfrontiersin.org For instance, in A549 and NCI-H1975 cell lines, the half-maximal inhibitory concentration (IC50) values for anlotinib were 23.73 μM and 24.72 μM, respectively. aging-us.com In another study, the IC50 for A549 cells was reported as 14.72 μM, while for LLC cells, it was 22.92 μM. cancerbiomed.org Furthermore, anlotinib demonstrated a dose-dependent decrease in the viability of PC9 cells with an IC50 of 9.49 μM. nih.gov In anlotinib-resistant PC9/AR cells, the IC50 increased to 39.57 μM. nih.gov The drug has been observed to enhance the anti-tumor effects of other agents, such as osimertinib (B560133), particularly in resistant cell lines. nih.gov

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 23.73 | aging-us.com |

| NCI-H1975 | 24.72 | aging-us.com |

| A549 | 14.72 | cancerbiomed.org |

| LLC | 22.92 | cancerbiomed.org |

| PC9 | 9.49 | nih.gov |

| PC9/AR (Anlotinib-Resistant) | 39.57 | nih.gov |

Osteosarcoma Cell Lines

Anlotinib has demonstrated anti-tumor effects in osteosarcoma cell lines by inhibiting cell growth, metastasis, and angiogenesis. nih.gov This is achieved through the dual blockade of VEGFR2 and MET signaling pathways. nih.govspandidos-publications.comfrontiersin.org In vitro studies on various osteosarcoma cell lines, including 143B, U2OS, MG63, and SJSA1, have shown that anlotinib inhibits cell viability in a dose-dependent manner. researchgate.net The IC50 values for U2OS, U2OSR2, KHOS, and KHOSR2 cells were 32.07 µM, 32.41 µM, 27.17 µM, and 30.64 µM, respectively. nih.gov Furthermore, transfection of miR-596 was found to enhance the sensitivity of osteosarcoma cells to anlotinib, leading to decreased IC50 values. nih.gov

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U2OS | 32.07 | nih.gov |

| U2OSR2 | 32.41 | nih.gov |

| KHOS | 27.17 | nih.gov |

| KHOSR2 | 30.64 | nih.gov |

Thyroid Cancer Cell Lines (Papillary, Anaplastic, Medullary)

Anlotinib has shown promising anti-tumor effects on various thyroid cancer cell lines, including papillary, anaplastic, and medullary types. nih.govspandidos-publications.com Studies have reported that anlotinib inhibits the viability of both papillary thyroid cancer (PTC) and anaplastic thyroid cancer (ATC) cell lines. nih.govbioscientifica.comwjgnet.comfrontiersin.org The IC50 values for six PTC and ATC cell lines ranged from 3.02 µM to 5.42 µM. nih.govbioscientifica.comsemanticscholar.org Specifically, PTC cells were found to be slightly more sensitive to anlotinib than ATC cells. nih.govbioscientifica.comsemanticscholar.org The mechanism of action includes inducing G2/M cell cycle arrest and apoptosis. nih.govbioscientifica.comwjgnet.com Anlotinib also exhibits potent inhibitory activity against VEGFR2, a key player in thyroid cancer angiogenesis, with an IC50 of 0.2 nmol/L. nih.govaacrjournals.org

| Cell Line Type | IC50 Range (µM) | Reference |

|---|---|---|

| Papillary (PTC) and Anaplastic (ATC) | 3.02 - 5.42 | nih.govbioscientifica.comsemanticscholar.org |

Breast Cancer Cell Lines

In breast cancer cell lines, anlotinib has been found to inhibit cell viability and proliferation in a dose- and time-dependent manner. imrpress.com The drug was effective against both triple-negative (MDA-MB-231) and non-triple-negative (MCF-7) breast cancer cells, with MCF-7 cells showing greater sensitivity. imrpress.com The IC50 values for MCF-7 cells decreased over time, from 34.02 µM at 4 hours to 12.06 µM at 48 hours. imrpress.comimrpress.com Similarly, for MDA-MB-231 cells, the IC50 values decreased from 42.57 µM at 4 hours to 16.27 µM at 48 hours. imrpress.comimrpress.com Anlotinib was also shown to promote autophagy and apoptosis in these cell lines. imrpress.com

| Cell Line | Time Point | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | 4h | 34.02 ± 0.026 | imrpress.comimrpress.com |

| 12h | 26.08 ± 0.030 | imrpress.comimrpress.com | |

| 24h | 17.38 ± 0.018 | imrpress.comimrpress.com | |

| 48h | 12.06 ± 0.038 | imrpress.comimrpress.com | |

| MDA-MB-231 | 4h | 42.57 ± 0.029 | imrpress.comimrpress.com |

| 12h | 32.06 ± 0.026 | imrpress.comimrpress.com | |

| 24h | 27.72 ± 0.031 | imrpress.comimrpress.com | |

| 48h | 16.27 ± 0.036 | imrpress.comimrpress.com |

Colorectal Cancer Cell Lines

Anlotinib has demonstrated inhibitory effects on the proliferation of colorectal cancer (CRC) cells, including those resistant to standard chemotherapy. In 5-FU-resistant HCT-8/5-FU and HCT-15/5-FU cell lines, anlotinib showed significant anti-proliferative activity. researchgate.net For HCT-8/5-FU cells, the IC50 was 53.69 µM at 24 hours and 17.39 µM at 48 hours. researchgate.net For HCT-15/5-FU cells, the IC50 values were 55.03 µM at 24 hours and 8.83 µM at 48 hours. researchgate.net In another study using CT26 cells, anlotinib inhibited cell growth with IC50 values of 16.16 µmol/L, 11.73 µmol/L, and 2.89 µmol/L at 24, 48, and 72 hours, respectively. nih.gov For CT26 and SW116 cells, the IC50 values were 7.6 µM/mL and 7.9 µM/mL, respectively. nih.gov Furthermore, when combined with 5-FU, anlotinib showed lower IC50 values in SW480 (27.93 µmol/L) and DLD-1 (24.59 µmol/L) cells compared to monotherapy. academax.com

| Cell Line | Time Point | IC50 | Reference |

|---|---|---|---|

| HCT-8/5-FU | 24h | 53.69 ± 8.10 µM | researchgate.net |

| 48h | 17.39 ± 1.98 µM | researchgate.net | |

| HCT-15/5-FU | 24h | 55.03 ± 3.44 µM | researchgate.net |

| 48h | 8.83 ± 3.02 µM | researchgate.net | |

| CT26 | 24h | 16.16 µmol/L | nih.gov |

| 48h | 11.73 µmol/L | nih.gov | |

| 72h | 2.89 µmol/L | nih.gov | |

| CT26 | - | 7.6 µM/mL | nih.gov |

| SW116 | - | 7.9 µM/mL | nih.gov |

| SW480 (with 5-FU) | 24h | 27.93 µmol/L | academax.com |

| DLD-1 (with 5-FU) | 24h | 24.59 µmol/L | academax.com |

Synovial Sarcoma Cell Lines

Preclinical evidence suggests that anlotinib has therapeutic potential against synovial sarcoma (SS). It has been shown to inhibit the proliferation of SS cells by regulating a downstream network involving GINS1. cancerbiomed.orgnih.gov While specific IC50 values for synovial sarcoma cell lines were not detailed in the provided search results, the general anti-sarcoma activity of anlotinib is well-documented. spandidos-publications.comfrontiersin.org In a broader context of soft tissue sarcomas (STS), anlotinib has demonstrated significant efficacy. aacrjournals.org

Hepatocellular Carcinoma (HCC) Cell Lines

Anlotinib has shown notable effects on hepatocellular carcinoma (HCC) cells. In vitro studies have demonstrated that anlotinib can significantly inhibit the proliferation of HCC cells and promote their apoptosis. d-nb.info One study indicated that anlotinib induces apoptosis in hepatoma cells by activating the Erk and Akt pathways. cancerbiomed.org Another study showed that anlotinib significantly inhibited the proliferation of SMMC-7721 liver cancer cells in vitro. selleckchem.com

Intrahepatic Cholangiocarcinoma (ICC) Cell Lines

Preclinical evidence suggests that anlotinib is effective against intrahepatic cholangiocarcinoma (ICC). Research has shown that anlotinib treatment can induce apoptosis and mesenchymal-epithelial transition, leading to significant inhibition of tumor growth in patient-derived xenograft models of cholangiocarcinoma. researchgate.net Furthermore, in cholangiocarcinoma cell lines, anlotinib has been observed to have a substantially lower IC50 value compared to other reported tyrosine kinase inhibitors. researchgate.net

Small Cell Lung Cancer (SCLC) Cell Lines

The anti-tumor effects of anlotinib have also been observed in small cell lung cancer (SCLC) cell lines. While specific details on the direct effects on SCLC cell lines from the provided search results are limited, the approval of anlotinib for the treatment of SCLC suggests a basis in preclinical efficacy. d-nb.infodovepress.com

In Vivo Anti-Tumor Activity in Xenograft Models

Inhibition of Tumor Growth in Human Xenograft Models

Anlotinib has demonstrated broad and potent in vivo anti-tumor activity across a variety of human tumor xenograft models. nih.govnih.gov It has shown efficacy in models of colon (SW-620), ovarian (SK-OV-3), liver (SMMC-7721), renal (Caki-1), glioma (U87MG), and non-small cell lung (Calu-3) cancers. selleckchem.com In these models, orally administered anlotinib produced a dose-dependent inhibition of tumor growth. nih.gov In some instances, tumor regression was observed, suggesting sustained target inhibition even after treatment cessation. nih.gov The combination of anlotinib with chemotherapy has also been shown to significantly reduce tumor weight and volume in vivo. frontiersin.org

Suppression of Lung Metastasis in Orthotopic Models

Anlotinib has demonstrated the ability to suppress lung metastasis in orthotopic models. In a 143B-Luc orthotopic osteosarcoma model, anlotinib significantly inhibited both the growth of implanted tumor cells and subsequent lung metastasis. researchgate.netnih.gov This anti-metastatic effect is attributed to the dual blockade of VEGFR2 and MET signaling pathways. frontiersin.orgnih.gov

Comparative Anti-Tumor Efficacy Against Other TKIs (e.g., Sunitinib (B231), Sorafenib (B1663141), Nintedanib)

Comparative studies have highlighted the potent anti-tumor efficacy of anlotinib relative to other tyrosine kinase inhibitors (TKIs).

Sunitinib: In multiple tumor xenograft models, anlotinib at a dose of 3 mg/kg demonstrated anti-tumor activity comparable to sunitinib at a dose of 50 mg/kg. nih.gov Anlotinib also showed broader and stronger in vivo antitumor efficacy compared to sunitinib. nih.gov Furthermore, anlotinib has a superior antiangiogenic activity to sunitinib at the same concentration. frontiersin.orgmdpi.comnih.gov

Sorafenib: Anlotinib has been shown to have a better antiangiogenic effect than sorafenib when administered at the same concentration. nih.govspandidos-publications.com Comparative studies indicate that anlotinib possesses superior antiangiogenic activity compared to sorafenib. researchgate.netnih.gov

Nintedanib (B1663095): Anlotinib also demonstrates a superior antiangiogenic effect compared to nintedanib at the same concentration. nih.govspandidos-publications.com Preclinical trials have reported that nintedanib has less anti-angiogenic activity than anlotinib. mdpi.comnih.gov

Table 1: Preclinical Efficacy of Anlotinib Dihydrochloride (B599025) in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Hepatocellular Carcinoma | SMMC-7721 | Significant inhibition of proliferation; Induction of apoptosis via Erk and Akt pathways. | d-nb.infocancerbiomed.orgselleckchem.com |

| Intrahepatic Cholangiocarcinoma | Not Specified | Induction of apoptosis and mesenchymal-epithelial transition; Lower IC50 than other TKIs. | researchgate.netresearchgate.net |

| Small Cell Lung Cancer | Not Specified | Basis for clinical approval suggests preclinical efficacy. | d-nb.infodovepress.com |

Table 2: In Vivo Anti-Tumor Activity of Anlotinib Dihydrochloride in Xenograft Models

| Model Type | Cancer Type(s) | Key Findings | Citations |

|---|---|---|---|

| Human Xenograft | Colon, Ovarian, Liver, Renal, Glioma, NSCLC | Dose-dependent inhibition of tumor growth; Tumor regression observed in some models. | selleckchem.comnih.govnih.gov |

| Orthotopic | Osteosarcoma (143B-Luc) | Significant inhibition of primary tumor growth and lung metastasis. | researchgate.netnih.gov |

Table 3: Comparative Anti-Tumor Efficacy of this compound

| Comparator TKI | Key Findings | Citations |

|---|---|---|

| Sunitinib | Comparable efficacy at a lower dose; Broader and stronger antitumor activity; Superior antiangiogenic activity. | nih.govfrontiersin.orgmdpi.comnih.gov |

| Sorafenib | Superior antiangiogenic effect at the same concentration. | researchgate.netnih.govspandidos-publications.comnih.gov |

| Nintedanib | Superior antiangiogenic effect at the same concentration. | nih.govmdpi.comnih.govspandidos-publications.com |

Preclinical Combination Strategies and Synergistic Effects of this compound

This compound, a multi-target tyrosine kinase inhibitor, has demonstrated significant potential in preclinical studies, not only as a monotherapy but also in combination with other anticancer agents. These studies have explored its synergistic effects with traditional chemotherapy, other targeted therapies, and immunotherapy, revealing its ability to enhance therapeutic efficacy across various cancer models.

Synergy with Chemotherapeutic Agents

Preclinical research has consistently shown that anlotinib can enhance the efficacy of conventional chemotherapeutic drugs. This synergy is often attributed to anlotinib's anti-angiogenic properties, which may improve drug delivery to the tumor microenvironment, and its ability to modulate signaling pathways that contribute to chemoresistance.

Cisplatin (B142131) (DDP): In osteosarcoma models, the combination of anlotinib and cisplatin has demonstrated a significant synergistic effect. spandidos-publications.comfrontiersin.org In vitro studies revealed that a low concentration of anlotinib enhanced the inhibitory effect of cisplatin on osteosarcoma cell proliferation and promoted cisplatin-induced apoptosis. spandidos-publications.comfrontiersin.org In vivo, the combination treatment led to a more substantial reduction in tumor weight and volume compared to either agent alone, suggesting that anlotinib increases the sensitivity of osteosarcoma cells to cisplatin. spandidos-publications.comfrontiersin.org The proposed mechanism involves anlotinib's ability to target the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is known to contribute to chemotherapy resistance. frontiersin.org A phase Ib/II clinical trial is currently evaluating the combination of anlotinib with gemcitabine (B846) and cisplatin as a first-line treatment for recurrent/metastatic nasopharyngeal carcinoma. clinicaltrials.govasco.org

Epirubicin (B1671505): The synergistic potential of anlotinib and epirubicin has been investigated in preclinical models of soft tissue sarcoma (STS). In a patient-derived xenograft (PDX) model of malignant fibrous histiocytoma, both anlotinib and epirubicin monotherapy significantly suppressed tumor growth. frontiersin.orgnih.gov However, the combination of high-dose anlotinib and epirubicin resulted in the most pronounced tumor inhibition. nih.gov This enhanced effect was associated with a significant reduction in the expression of CD31, a marker of angiogenesis, indicating that anlotinib's anti-angiogenic activity complements the cytotoxic effects of epirubicin. nih.gov These promising preclinical findings have provided a strong rationale for clinical trials investigating this combination in STS patients. aacrjournals.org

5-Fluorouracil (B62378) (5-FU): In small-cell lung cancer (SCLC) models, anlotinib has been shown to act synergistically with 5-fluorouracil (5-FU). nih.gov The combination significantly inhibited the proliferation of SCLC cell lines in vitro and suppressed tumor growth in vivo more effectively than either drug alone. nih.gov Mechanistic studies suggest that this synergy is mediated through the inhibition of the Src/AKT signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis. nih.gov These findings provide a molecular basis for the observed clinical benefits of combining anlotinib with S-1 (an oral fluoropyrimidine) in SCLC patients. nih.gov

Gemcitabine: The combination of anlotinib and gemcitabine has shown synergistic cytotoxic effects in intrahepatic cholangiocarcinoma (ICC) cell lines. researchgate.netnih.gov This combination significantly inhibited cell growth, induced apoptosis, and promoted G0/G1 cell cycle arrest. researchgate.netnih.gov The synergistic effect was confirmed by a combination index value of less than 1.0. researchgate.net These preclinical results suggest that combining anlotinib with gemcitabine could be a promising therapeutic strategy for ICC. nih.gov Furthermore, preclinical data have supported the investigation of anlotinib in combination with gemcitabine and nab-paclitaxel for metastatic pancreatic cancer. ascopubs.org

Table 1: Preclinical Synergy of Anlotinib with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Model | Key Findings | Reported Mechanism |

|---|---|---|---|

| Cisplatin (DDP) | Osteosarcoma | Enhanced inhibition of cell proliferation and increased apoptosis; significant reduction in tumor volume and weight in vivo. spandidos-publications.comfrontiersin.org | Increased sensitivity to cisplatin through FGFR signaling pathway inhibition. frontiersin.org |

| Epirubicin | Soft Tissue Sarcoma (PDX model) | Most pronounced tumor inhibition with combination therapy; significant reduction in CD31 expression. nih.gov | Synergistic anti-tumor effect. aacrjournals.org |

| 5-Fluorouracil (5-FU) | Small-Cell Lung Cancer | Significant inhibition of cell proliferation in vitro and tumor growth in vivo. nih.gov | Inhibition of the Src/AKT signaling pathway. nih.gov |

| Gemcitabine | Intrahepatic Cholangiocarcinoma | Significant inhibition of cell growth, induction of apoptosis, and G0/G1 cell cycle arrest. researchgate.netnih.gov | Synergistic anti-tumor effect. nih.gov |

Synergy with Other Targeted Therapies

Anlotinib's multi-target nature makes it a suitable candidate for combination with other targeted therapies, particularly those aimed at overcoming resistance mechanisms.

Gefitinib (B1684475) and other EGFR-TKIs: The combination of anlotinib with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib has been explored to overcome acquired resistance in non-small cell lung cancer (NSCLC). nih.gov Preclinical studies have shown that anlotinib can reverse gefitinib resistance in lung adenocarcinoma models by enhancing its anti-proliferative and pro-apoptotic effects. nih.gov The synergistic antitumor effect is attributed to the dual downregulation of VEGFR2 and its downstream effectors, Akt and ERK. nih.gov In gefitinib-resistant NSCLC cells, the combination of anlotinib and gefitinib significantly inhibited cell proliferation in vitro and tumor angiogenesis in vivo, as evidenced by reduced expression of CD31, p-EGFR, and p-VEGFR2. amegroups.org These preclinical findings have paved the way for clinical trials investigating the combination of anlotinib and gefitinib in patients with advanced EGFR-mutant NSCLC. mdpi.comclinicaltrials.govclinicaltrials.gov

Table 2: Preclinical Synergy of Anlotinib with Other Targeted Therapies

| Targeted Therapy | Cancer Model | Key Findings | Reported Mechanism |

|---|---|---|---|

| Gefitinib (EGFR-TKI) | Gefitinib-resistant Lung Adenocarcinoma | Reversal of gefitinib resistance; enhanced anti-proliferative and pro-apoptotic effects; significant inhibition of tumor angiogenesis. nih.govamegroups.org | Downregulation of VEGFR2, Akt, and ERK activation. nih.gov |

Synergy with Immunotherapy Agents

The interplay between angiogenesis and the tumor immune microenvironment has led to the investigation of combining anlotinib with immunotherapy, particularly immune checkpoint inhibitors (ICIs).

Anti-PD-1 Antibodies: Preclinical studies have demonstrated that anlotinib can act synergistically with anti-programmed cell death-1 (PD-1) antibodies. amegroups.orgresearchgate.net In a mouse model of lung cancer, the combination of anlotinib and a PD-1 inhibitor promoted the infiltration of innate immune cells and exhibited synergistic antitumor activity. dovepress.com This synergy is thought to be mediated by anlotinib's ability to normalize tumor vasculature, thereby increasing the infiltration of immune effector cells into the tumor. dovepress.com Furthermore, anlotinib has been shown to downregulate PD-L1 expression, which may further enhance the anti-tumor immune response. dovepress.com In hepatocellular carcinoma (HCC) preclinical models, the combination of anlotinib with an anti-PD-1 antibody enhanced the immune response. researchgate.net Mechanistically, anlotinib was found to suppress the expression of transferrin receptor (TFRC) via the VEGFR2/AKT/HIF-1α signaling axis, which in turn increased the levels of the chemokine CXCL14, crucial for attracting CD8+ T cells into the tumor microenvironment. researchgate.net These findings highlight anlotinib's potential to augment the efficacy of anti-PD-1 immunotherapy. researchgate.net Preclinical and early clinical studies have also suggested a synergistic effect in microsatellite stable colorectal cancer. wjgnet.com

Table 3: Preclinical Synergy of Anlotinib with Immunotherapy Agents

| Immunotherapy Agent | Cancer Model | Key Findings | Reported Mechanism |

|---|---|---|---|

| Anti-PD-1 Antibody | Lung Cancer, Hepatocellular Carcinoma | Promoted infiltration of innate immune cells; synergistic antitumor activity; enhanced immune response. dovepress.comresearchgate.net | Normalization of tumor vasculature, increased immune cell infiltration, downregulation of PD-L1, and suppression of TFRC leading to increased CXCL14 and CD8+ T cell infiltration. dovepress.comresearchgate.net |

Mechanisms of Preclinical Resistance to Anlotinib Dihydrochloride

Activation of Compensatory Pro-Angiogenic Pathways

One of the primary ways tumor cells develop resistance to anlotinib (B1662124) is by activating alternative signaling pathways that promote angiogenesis, the formation of new blood vessels. mdpi.com This circumvents the inhibitory effects of anlotinib on its primary targets.

Upregulation of FGF/FGFR Axis

The fibroblast growth factor (FGF)/fibroblast growth factor receptor (FGFR) signaling pathway is a key player in cell proliferation, survival, and angiogenesis. mdpi.com Upregulation of this axis has been identified as a compensatory mechanism in tumors that become resistant to anti-angiogenic therapies targeting the vascular endothelial growth factor (VEGF) pathway. frontiersin.org In the context of anlotinib resistance, tumor cells can increase the expression of FGFs or their receptors, thereby maintaining pro-angiogenic signaling despite the inhibition of other pathways by anlotinib. mdpi.com It has been noted that activation of the FGFR signaling pathway can promote resistance to chemotherapy. spandidos-publications.com Anlotinib has been shown to overcome acquired resistance to EGFR-TKIs via the FGFR1 signaling pathway in non-small cell lung cancer (NSCLC) that lacks the EGFR T790M mutation. amegroups.org

Upregulation of Hepatocyte Growth Factor (HGF)/c-MET Signaling

The hepatocyte growth factor (HGF)/c-MET signaling pathway is another critical pathway involved in cell growth, invasion, and angiogenesis. mdpi.comnih.gov Aberrant activation of this pathway is implicated in the progression and treatment resistance of various cancers. frontiersin.orgfrontiersin.org In some preclinical models, resistance to anlotinib has been associated with the upregulation of HGF/c-MET signaling. mdpi.comspandidos-publications.com This activation can be ligand-dependent or independent and can lead to the maintenance of downstream signaling cascades like the PI3K/Akt and MAPK pathways, even in the presence of anlotinib. nih.gov Studies have shown that anlotinib can inhibit osteosarcoma cell growth and metastasis by dually blocking the VEGFR2 and MET signaling pathways. spandidos-publications.com Furthermore, a combination of anlotinib and osimertinib (B560133) has been shown to reverse osimertinib resistance in NSCLC by inactivating the c-MET/MYC/AXL axis. bohrium.com

Acquired Mutations or Amplifications in Receptor Tyrosine Kinases (e.g., FGFR, PDGFR, c-Kit)

Anlotinib exerts its effects by binding to and inhibiting multiple receptor tyrosine kinases (RTKs), including FGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit. mdpi.com However, genetic alterations in these target kinases can lead to acquired resistance. Mutations within the kinase domain of these receptors can prevent anlotinib from binding effectively, thereby rendering the drug inactive. mdpi.com Similarly, amplification of the genes encoding these RTKs can lead to their overexpression, overwhelming the inhibitory capacity of anlotinib and allowing for continued signaling and tumor growth. mdpi.com

Adaptive Changes in the Tumor Microenvironment (e.g., Hypoxia-Induced Alterations)

The tumor microenvironment (TME) plays a crucial role in tumor progression and response to therapy. aacrjournals.org Anti-angiogenic therapies like anlotinib can induce hypoxia (low oxygen levels) within the tumor. nih.govelsevier.es While this is an intended effect to starve the tumor, it can also trigger adaptive responses that promote resistance. patsnap.com Hypoxia can lead to alterations in the TME that enhance tumor cell survival, invasion, and immune evasion. mdpi.comelsevier.es For instance, hypoxia can induce the expression of factors like hypoxia-inducible factor-1α (HIF-1α), which is associated with tumor progression and metastasis. elsevier.esnih.gov Anlotinib has been found to regulate HIF-1α expression. nih.gov Furthermore, prolonged anti-angiogenic treatment can lead to vascular normalization, which, while initially beneficial, can be followed by a period where the tumor activates compensatory pathways, leading to resistance. aacrjournals.org

Molecular Resistance Mechanisms

At the molecular level, specific molecules have been implicated in mediating resistance to anlotinib.

Elevated Plasma Exosomal miR-136-5p Levels

Recent research has highlighted the role of exosomes, small vesicles released by cells, in intercellular communication and the transfer of drug resistance. mdpi.com In the context of anlotinib resistance in non-small cell lung cancer (NSCLC), elevated levels of a specific microRNA, miR-136-5p, in plasma exosomes have been correlated with a poor clinical response to the drug. nih.govnih.gov

Studies have demonstrated that anlotinib-resistant NSCLC cells can package miR-136-5p into exosomes and transfer them to sensitive parental cells. mdpi.com This transfer of miR-136-5p confers anlotinib resistance to the recipient cells. nih.govresearchgate.net The mechanism involves miR-136-5p targeting and downregulating the protein phosphatase 2 regulatory subunit Balpha (PPP2R2A). nih.govnih.gov The downregulation of this tumor suppressor leads to the activation of the Akt signaling pathway, which promotes cell proliferation and survival, thereby contributing to anlotinib resistance. mdpi.comnih.gov

Table 1: Key Preclinical Resistance Mechanisms to Anlotinib Dihydrochloride (B599025)

| Category | Specific Mechanism | Description | Key Molecules/Pathways Involved |

|---|---|---|---|

| Activation of Compensatory Pathways | Upregulation of FGF/FGFR Axis | Increased signaling through the FGF/FGFR pathway to promote angiogenesis and cell survival. | FGF, FGFR |

| Upregulation of HGF/c-MET Signaling | Activation of the HGF/c-MET pathway to maintain pro-tumorigenic signals. | HGF, c-MET, PI3K/Akt, MAPK | |

| Genetic Alterations | Acquired Mutations/Amplifications in RTKs | Genetic changes in target kinases that reduce anlotinib's binding affinity or overwhelm its inhibitory effect. | FGFR, PDGFR, c-Kit |

| Tumor Microenvironment | Hypoxia-Induced Alterations | Adaptive changes in the TME due to low oxygen levels, promoting tumor survival and resistance. | HIF-1α |

| Molecular Mechanisms | Elevated Plasma Exosomal miR-136-5p | Transfer of miR-136-5p via exosomes from resistant to sensitive cells, conferring resistance. | Exosomes, miR-136-5p, PPP2R2A, Akt |

Activation of PI3K-Akt Signaling via Ubiquitin-Specific Protease 18 (USP18) and Aurora B Kinase Stability

Resistance to targeted therapies like Anlotinib is a significant hurdle in cancer treatment. One of the key mechanisms of preclinical resistance to Anlotinib involves the activation of the PI3K-Akt signaling pathway, which is mediated by the stabilization of Aurora B kinase through the action of Ubiquitin-Specific Protease 18 (USP18). aacrjournals.orgresearchgate.nethkexnews.hk

Research in medullary thyroid carcinoma (MTC) has identified USP18 as a critical molecule in mediating Anlotinib resistance. aacrjournals.orgresearchgate.netresearcher.life Genome-wide in vitro screening using a CRISPR-dCas9-SAM system in a human MTC cell line pinpointed USP18 as a top candidate gene associated with Anlotinib resistance. aacrjournals.orgresearchgate.nethkexnews.hk Further studies have shown that higher expression levels of USP18 in MTC patient tumor samples correlate with a poorer prognosis. aacrjournals.orgresearchgate.net

In preclinical models, the overexpression of USP18 in MTC tumor cells has been demonstrated to promote tumor proliferation and significantly reduce the rate of apoptosis when treated with Anlotinib. aacrjournals.orgresearchgate.net In vivo studies using subcutaneous xenograft tumors in mice showed that tumors overexpressing USP18 grew more significantly when treated with Anlotinib compared to control groups. aacrjournals.orgresearchgate.net

The underlying mechanism involves USP18's function as a deubiquitinating enzyme. It specifically removes ISG15-like ubiquitin modifications from Aurora B kinase. aacrjournals.orgresearchgate.net This deubiquitination process enhances the stability of the Aurora B kinase protein. The stabilized Aurora B kinase then promotes the proliferation of MTC tumor cells through the activation of the PI3K-Akt signaling pathway. aacrjournals.orgresearchgate.net This cascade of events ultimately leads to the development of resistance to Anlotinib in MTC patients. aacrjournals.orgresearchgate.nethkexnews.hk

The application of an Aurora B kinase inhibitor in Anlotinib-resistant MTC cell lines has been shown to significantly inhibit tumor cell proliferation and increase apoptosis, even in cells overexpressing USP18. aacrjournals.orgresearchgate.net In mouse xenograft models, the combination of Anlotinib with an Aurora B kinase inhibitor resulted in significant inhibition of tumor growth. aacrjournals.orgresearchgate.net These findings suggest that targeting Aurora B kinase could be an effective strategy to overcome USP18-mediated Anlotinib resistance. aacrjournals.orgresearchgate.nethkexnews.hk

| Key Molecule | Function in Resistance | Downstream Effect | Implication for Treatment |

| USP18 | Deubiquitinates and stabilizes Aurora B kinase. aacrjournals.orgresearchgate.net | Activation of PI3K-Akt signaling, promoting cell proliferation. aacrjournals.orgresearchgate.nethkexnews.hk | High expression is a poor prognostic marker. aacrjournals.orgresearchgate.net |